molecular formula C11H15NO2 B12132868 Ethyl (1-phenylethyl)carbamate CAS No. 1623-51-4

Ethyl (1-phenylethyl)carbamate

Cat. No.: B12132868
CAS No.: 1623-51-4
M. Wt: 193.24 g/mol
InChI Key: TVSAQMXTJQSGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-phenylethyl)carbamate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the class of carbamates and features a phenyl-substituted ethyl group, making it a valuable intermediate in synthetic organic chemistry, particularly for research and development purposes . The (S)-enantiomer of this compound, specifically Ethyl (S)-1-Phenylethylcarbamate, is available with the CAS Registry Number 33290-12-9 . This specific stereoisomer is of significant interest in the synthesis of chiral molecules. According to safety information, this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers are advised to handle it with appropriate precautions. It is recommended to store the material sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl N-(1-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAQMXTJQSGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-51-4
Record name NSC22468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Standard Protocol

  • Reagents :

    • 1-Phenylethylamine (1 equiv)

    • Ethyl chloroformate (1.1 equiv)

    • Triethylamine or potassium carbonate (1.2 equiv)

    • Solvent: Dichloromethane or acetonitrile

  • Procedure :

    • The amine is dissolved in the solvent under nitrogen, followed by slow addition of the base to scavenge HCl.

    • Ethyl chloroformate is added dropwise at 0–5°C to mitigate exothermic side reactions.

    • The mixture is stirred at room temperature for 4–6 hours, monitored by TLC or HPLC.

  • Work-Up :

    • The reaction is quenched with water, and the product is extracted with ethyl acetate.

    • The organic layer is dried over anhydrous MgSO4\text{MgSO}_4 or Na2SO4\text{Na}_2\text{SO}_4, filtered, and concentrated.

    • Purification via flash chromatography (hexane/ethyl acetate) yields the carbamate as a colorless liquid.

Yield : 65–75%.

Alternative Route Using Carbamoyl Chlorides

A patent-derived approach utilizes ethylmethylcarbamoyl chloride as the carbamoylating agent, reacting with 1-phenylethylamine under basic conditions.

Reaction Conditions

  • Solvent : Acetonitrile

  • Base : Potassium carbonate (2.5 equiv)

  • Temperature : 70–80°C

  • Time : 8–12 hours

Mechanism :
The amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing chloride and forming the carbamate bond.

Work-Up :

  • Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The organic phase is concentrated, and the residue is distilled under reduced pressure.

Yield : 66–70%.

Chemoselective Synthesis from Phenyl Carbamates

Recent studies highlight the chemoselective reactivity of phenyl carbamates with primary amines. While this method primarily targets urea formation, it underscores the stability of NN-substituted carbamates under harsh conditions.

Key Findings

  • Stability : NN-Ethyl-NN-methyl carbamates remain intact even at elevated temperatures (100°C) and high base concentrations.

  • Rotamer Analysis : 1H^1\text{H} NMR studies confirm restricted rotation around the carbamate C–N bond, influencing reactivity profiles.

Comparative Analysis of Methodologies

Method Reagents Solvent Temperature Yield
Chloroformate CouplingEthyl chloroformateDichloromethane0–25°C65–75%
Carbamoyl ChlorideEthylmethylcarbamoyl chlorideAcetonitrile70–80°C66–70%
Reductive AminationZinc borohydrideTetrahydrofuran90–93°C58–81%

Notes :

  • The chloroformate method offers higher yields and milder conditions but requires stringent moisture control.

  • Carbamoyl chloride routes are advantageous for sterically hindered amines but involve higher temperatures.

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile enhances reaction rates due to its high dielectric constant, stabilizing ionic intermediates.

  • Chlorinated Solvents : Dichloromethane minimizes side reactions but requires low temperatures to prevent HCl liberation.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions in biphasic systems (water/organic).

  • Microwave Irradiation : Reduces reaction times from hours to minutes, though scalability remains challenging.

Challenges and Mitigations

  • By-Product Formation : Over-alkylation is minimized by using a slight excess of chloroformate (1.1 equiv) and controlled addition rates.

  • Purification Difficulties : Silica gel chromatography effectively separates the carbamate from unreacted amine and urea by-products.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl chloroformate is preferred over carbamoyl chlorides due to lower production costs.

  • Safety Protocols : Exothermic reactions necessitate jacketed reactors with cooling systems to maintain temperatures below 80°C .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines .

Scientific Research Applications

Ethyl (1-phenylethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .

Comparison with Similar Compounds

Vinyl Carbamate

  • Structure : CH₂=CH–O–CO–NH₂ (unsaturated ethyl group).
  • Carcinogenicity: Vinyl carbamate is 10–50 times more potent than EC in inducing tumors (e.g., lung adenomas, liver carcinomas) in rodent models .
  • Mutagenicity : Unlike EC, vinyl carbamate is directly mutagenic in Salmonella typhimurium strains (TA1535, TA100) when metabolized by liver enzymes .
  • Metabolism: Vinyl carbamate is metabolized to reactive epoxides, which form DNA adducts.

Methyl Carbamate

  • Structure : CH₃–O–CO–NH₂ (methyl substitution).
  • Biological Activity : In drug design (e.g., β-lactam antibiotics), ethyl carbamate derivatives exhibit superior resistance-modifying activity compared to methyl carbamate analogs. For example, ethyl carbamate-substituted tetracyclic indolines showed 8-fold higher activity against MRSA .

tert-Butyl Carbamate

  • Structure : (CH₃)₃C–O–CO–NH₂ (bulky tert-butyl group).
  • Carcinogenicity: No significant tumor-inducing activity observed in A/J mice, contrasting sharply with EC and vinyl carbamate .
  • Applications : Primarily used in organic synthesis as a protecting group due to its steric hindrance and stability.

Aryl-Substituted Carbamates

describes carbamates with aromatic substituents (e.g., 4-nitrophenyl, 4-bromophenyl). These derivatives exhibit distinct physicochemical properties:

  • Melting Points : Range from 160–208°C, higher than EC’s 46–50°C due to increased molecular rigidity .
  • Bioactivity : Aryl carbamates are explored for pharmaceutical applications (e.g., antiviral, anticancer agents), unlike EC, which is primarily studied for toxicity .

Key Data Tables

Table 1: Carcinogenic Potency of Carbamates in Rodent Models

Compound Tumor Types Induced Relative Potency vs. EC Key Metabolic Pathway
Ethyl carbamate Liver, lung, neurofibrosarcoma 1× (baseline) Oxidation to N-hydroxy-EC
Vinyl carbamate Lung adenoma, thymoma, liver 10–50× higher Epoxidation → DNA adducts
tert-Butyl carbamate None observed Not active Stable; no reactive metabolites

Sources:

Table 2: Analytical Detection Limits for Carbamates in Beverages

Compound Detection Method Limit of Detection (LOD) Matrix Tested
Ethyl carbamate HS-SPME-GC-MS 1.19 µg/L Huangjiu
Ethyl carbamate SPE-GC-MS 2.8 µg/L Baijiu
Vinyl carbamate LC-MS/MS (not described) ~0.5 µg/L (estimated) Laboratory models

Note: Vinyl carbamate detection methods are inferred from metabolic studies .

Research Findings and Mechanistic Insights

  • Synergistic Carcinogenicity: EC’s carcinogenicity in alcoholic beverages is enhanced by ethanol, which increases metabolic activation and DNA damage .
  • Structural Determinants : The ethyl group in EC balances reactivity and bioavailability. Saturation (as in vinyl carbamate) or steric bulk (as in tert-butyl carbamate) drastically alters toxicity .
  • Regulatory Challenges : Despite international limits (e.g., 150 µg/L in Canada), 48.7% of Chinese baijiu samples exceed thresholds, highlighting the need for improved mitigation strategies .

Biological Activity

Ethyl (1-phenylethyl)carbamate, also known as ethyl N-(2-phenethyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is classified under the carbamate family, characterized by its unique structure comprising an ethyl group and a phenylethyl group attached to a carbamate functional group. The compound is synthesized through various methods, including the reaction of ethyl chloroformate with 1-phenylethylamine or ethyl isocyanate under mild conditions.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Research indicates that it exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating a library of compounds based on this structure, one analogue demonstrated significant biofilm inhibition with an IC50 value of approximately 15.7 μM against MRSA .

Table 1: Antimicrobial Activity of this compound Analogues

CompoundBacterial StrainIC50 (μM)Biofilm Inhibition (%)
Ethyl CarbamateMRSA 4330015.775.1
Analogue 2bVarious StrainsModerateVaries

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can sensitize cancer cells to marine toxins, indicating a role in enhancing the efficacy of other therapeutic agents . The mechanism may involve the inhibition of specific enzymes critical for cancer cell survival.

The biological activity of this compound primarily involves its interaction with molecular targets through covalent bonding. The carbamate functional group can form bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism is akin to other carbamates known for their enzyme-inhibiting properties, such as acetylcholinesterase inhibitors.

Case Study: Biofilm Inhibition

In a study focusing on biofilm formation by MRSA, researchers synthesized various analogues of this compound. The study revealed that specific structural modifications could enhance antimicrobial activity. For instance, substituting alkyl groups with electron-withdrawing groups significantly affected biofilm inhibition efficacy .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that derivatives of this compound exhibit stability under physiological conditions while allowing for gradual hydrolysis. This property is crucial for developing prodrugs that can effectively deliver therapeutic agents in vivo without rapid degradation .

Q & A

Basic Question: What analytical methods are recommended for detecting ethyl carbamate (EC) in complex food matrices?

Methodological Answer:
GC-MS coupled with isotopically labeled internal standards (e.g., deuterated EC) is the gold standard for detecting EC in food matrices. Key parameters include:

  • Extraction : Use dichloromethane or salting-out with potassium carbonate for alcoholic beverages .
  • Column Selection : DBWAX-30W or CP Wax 52 CB columns optimize separation .
  • Detection Limits : Achieve LODs in the low μg/kg range via selected-ion monitoring (SIM) mode .
  • Validation : Collaborative studies (e.g., AOAC International) ensure reproducibility across matrices like soy sauce and bread .

Basic Question: How does ethyl carbamate form in fermented products, and what precursors are involved?

Methodological Answer:
EC forms via two primary pathways:

  • Urea Pathway : Reaction of ethanol with urea released by yeast during fermentation, accelerated by heat .
  • Cyanate Pathway : Cyanide derivatives (e.g., in stone-fruit spirits) react with ethanol to form EC, especially in high-pH conditions .
    Experimental validation involves spiking precursors (urea, citrulline) into model systems and quantifying EC via GC-MS under controlled temperatures .

Basic Question: What evidence supports ethyl carbamate's carcinogenicity, and how is metabolic activation implicated?

Methodological Answer:
EC is metabolized by CYP2E1 into vinyl carbamate epoxide, a DNA-reactive intermediate. Key evidence includes:

  • Rodent Studies : Chronic exposure induces lung, liver, and Harderian gland tumors .
  • Human Relevance : CYP2E1 activity in human liver microsomes produces vinyl carbamate, suggesting analogous metabolic pathways .
  • Co-Exposure with Ethanol : Ethanol competitively inhibits CYP2E1, paradoxically reducing EC clearance and increasing carcinogenic risk in long-term studies .

Advanced Question: How do contradictions in ethyl carbamate's genotoxicity data inform risk assessment?

Methodological Answer:
While EC shows clastogenicity (e.g., sister chromatid exchanges in human lymphocytes), it lacks mutagenicity in Ames tests. Resolving contradictions requires:

  • Dose-Response Analysis : High doses (>1 mM) with metabolic activation (S9 mix) are needed for positive results in mammalian cells .
  • Endpoint Specificity : Focus on chromosomal aberrations (micronucleus assays) rather than point mutations .
  • Human Cell Models : Use primary hepatocytes or 3D organoids to mimic in vivo metabolic conditions .

Advanced Question: What experimental models validate CYP2E1's role in EC metabolic activation?

Methodological Answer:

  • CYP2E1-Knockout Mice : Show reduced incidence of EC-induced tumors compared to wild-type, confirming enzyme dependency .
  • In Vitro Microsomes : Human liver microsomes incubated with NADPH generate vinyl carbamate, quantified via LC-MS/MS .
  • Inhibitor Studies : Co-administration of CYP2E1 inhibitors (e.g., disulfiram) reduces EC metabolite formation in rodent models .

Advanced Question: How can enzymatic mitigation strategies reduce EC in alcoholic beverages?

Methodological Answer:

  • Urease Treatment : Hydrolyzes urea into ammonia and CO₂ pre-fermentation. Validate efficacy by comparing EC levels in treated vs. untreated batches via GC-MS .
  • Yeast Engineering : Use strains with enhanced urea assimilation (e.g., Saccharomyces cerevisiae ΔDUR1,2) to minimize precursor accumulation .
  • Regulatory Compliance : Ensure GRAS status for enzymes (e.g., FDA 21 CFR 184.1924) .

Advanced Question: How does ethanol co-exposure influence ethyl carbamate's toxicokinetics?

Methodological Answer:
Ethanol exhibits dual effects:

  • Acute Exposure : Inhibits CYP2E1, slowing EC metabolism and prolonging systemic exposure .
  • Chronic Exposure : Induces CYP2E1 expression, increasing EC bioactivation. Experimental designs should measure CYP2E1 activity (e.g., chlorzoxazone oxidation) in ethanol-fed animal models .

Advanced Question: What experimental designs are used to study EC's tumor-promoting effects?

Methodological Answer:

  • Two-Stage Carcinogenesis Models : Initiate with EC followed by tumor promoters (e.g., TPA or croton oil) to assess papilloma incidence .
  • Genetic Susceptibility Models : Use p53-deficient mice to evaluate accelerated tumorigenesis .
  • Dose-Timing Optimization : Administer EC during distinct carcinogenesis phases (initiation vs. promotion) to isolate mechanisms .

Advanced Question: What challenges arise in validating EC analytical methods across diverse matrices?

Methodological Answer:

  • Matrix Interference : Lipids in cheese or polyphenols in wine require SPE cleanup (e.g., Chemtube® columns) .
  • Standardization : Use matrix-matched calibration curves to account for recovery variations .
  • Interlaboratory Trials : AOAC collaborative studies ensure method robustness for regulatory adoption .

Advanced Question: How do CYP2E1-deficient models refine EC risk assessment?

Methodological Answer:

  • Tumor Incidence Comparison : CYP2E1-KO mice show 50–70% lower tumor rates than wild-type, confirming metabolic activation's role .
  • Cross-Species Extrapolation : Compare EC metabolism in humanized CYP2E1-transgenic mice to assess human relevance .
  • Pharmacokinetic Modeling : Use KO models to derive species-specific adjustment factors for risk calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.